![molecular formula C13H12N4O B2827337 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2034391-03-0](/img/structure/B2827337.png)
8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Triazolo[4,3-b]pyridazine derivatives are a class of compounds that contain a triazole and a pyridazine ring fused together . They are part of the larger family of azole compounds, which are heterocyclic compounds with at least one nitrogen atom in the ring . These compounds are known for their ability to bind with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various precursors. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized from various precursors, and their structures were characterized using techniques like melting point determination, nuclear magnetic resonance spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a triazole and a pyridazine ring. The triazole ring contains two carbon and three nitrogen atoms, while the pyridazine ring contains four carbon and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and depend on the specific substituents present on the rings. They can undergo various types of reactions, including bromination and reactions with amino compounds .Scientific Research Applications
Antibacterial Activity
The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives have revealed promising antibacterial properties . Specifically, compound 2e demonstrated excellent activity against both Gram-positive Staphylococcus aureus (MIC: 32 μg/mL) and Gram-negative Escherichia coli (MIC: 16 μg/mL). Its efficacy was comparable to the first-line antibacterial agent ampicillin. Researchers are exploring these derivatives as potential antimicrobial agents to combat infectious diseases.
Kinase Inhibition
In a separate study, [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their c-Met/VEGFR-2 kinase inhibition . These compounds may play a role in cancer therapy by targeting specific kinases involved in tumor growth and angiogenesis.
Antiproliferative Activity
The same [1,2,4]triazolo[4,3-a]pyrazine derivatives were also evaluated for their antiproliferative activities against various cell lines in vitro. Researchers are investigating their potential as anticancer agents .
Medicinal Chemistry Intermediates
The compound’s scaffold, 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine, serves as an intermediate in combinatorial protocols for preparing other compounds relevant to medicinal chemistry . Its versatile structure makes it valuable for drug development.
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
It can be inferred from related compounds that it may interact with bacterial cells, leading to their inhibition or death .
Biochemical Pathways
Related compounds have shown to exhibit antibacterial activities, suggesting that they may interfere with essential biochemical pathways in bacteria .
Result of Action
Related compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-8-phenylmethoxy-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-10-7-12(13-15-14-9-17(13)16-10)18-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKJLONAQDORNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
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